N-(9H-fluoren-9-yl)morpholine-4-carboxamide
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Overview
Description
N-(9H-fluoren-9-yl)morpholine-4-carboxamide is a chemical compound with the molecular formula C18H18N2O2 It is characterized by the presence of a fluorenyl group attached to a morpholine ring via a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-fluoren-9-yl)morpholine-4-carboxamide typically involves the reaction of 9H-fluoren-9-ylamine with morpholine-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures high yield and purity of the final product. Industrial production may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality standards .
Chemical Reactions Analysis
Types of Reactions
N-(9H-fluoren-9-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic substitution using halogens or nitrating agents; nucleophilic substitution using alkyl halides.
Major Products Formed
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenylmethylamine derivatives.
Substitution: Formation of substituted fluorenyl or morpholine derivatives.
Scientific Research Applications
N-(9H-fluoren-9-yl)morpholine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-(9H-fluoren-9-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The fluorenyl group can intercalate with DNA, potentially disrupting DNA replication and transcription processes. The morpholine ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-(9H-Fluoren-9-ylmethoxy)carbonyl-2-methoxy-L-phenylalanine
- N-(9H-Fluoren-9-ylmethoxy)carbonyl-4-methyl-L-phenylalanine
- N-(9H-Fluoren-9-ylmethoxy)carbonyl-4-nitro-L-phenylalaninamide
Uniqueness
N-(9H-fluoren-9-yl)morpholine-4-carboxamide is unique due to the presence of both a fluorenyl group and a morpholine ring, which confer distinct chemical and biological propertiesIts ability to interact with both DNA and proteins makes it a valuable tool in studying complex biological systems .
Properties
IUPAC Name |
N-(9H-fluoren-9-yl)morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-18(20-9-11-22-12-10-20)19-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXYSZCVQXABHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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